N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide
Description
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide is a synthetic organic compound characterized by its unique structural features, including a phenyloxolane ring and a pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(7-11-20-10-4-9-19-20)18-13-15-8-12-22-17(15)14-5-2-1-3-6-14/h1-6,9-10,15,17H,7-8,11-13H2,(H,18,21)/t15-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXGZMSIWZJOBM-RDJZCZTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CNC(=O)CCN2C=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1CNC(=O)CCN2C=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide typically involves multiple steps:
Formation of the Phenyloxolane Ring: This step often starts with the reaction of a phenyl-substituted epoxide with a suitable nucleophile under acidic or basic conditions to form the oxolane ring.
Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.
Coupling of the Two Fragments: The final step involves coupling the phenyloxolane and pyrazole fragments using a suitable linker, such as a propanamide group, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification Techniques: Using methods such as crystallization, distillation, or chromatography to achieve high purity.
Automation and Continuous Flow Chemistry: Implementing automated systems and continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes, receptors, and other biomolecules.
Chemical Biology: Employed as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylbutanamide: Similar structure with a butanamide linker instead of propanamide.
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpentanamide: Similar structure with a pentanamide linker.
Uniqueness
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-pyrazol-1-ylpropanamide is unique due to its specific combination of a phenyloxolane ring and a pyrazole moiety linked by a propanamide group. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
